molecular formula C11H22N2O3 B1422827 BoC-L-isoleucine amide CAS No. 94888-34-3

BoC-L-isoleucine amide

Cat. No. B1422827
CAS RN: 94888-34-3
M. Wt: 230.3 g/mol
InChI Key: ZXLNERXKXKBCJS-YUMQZZPRSA-N
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Description

BoC-L-isoleucine amide, also known as N-ALPHA-T-BUTOXYCARBONYL-L-LEUCINE AMIDE, Boc-Ile-NH2, or N-TERT-BUTOXYCARBONYL-L-ISOLEUCINE AMIDE, is a compound with the molecular formula C11H22N2O3 . It has a molecular weight of 230.30 g/mol . It is a main product in the category of special chemicals .


Synthesis Analysis

The synthesis of BoC-L-isoleucine amide involves the treatment of carboxylic acid with amine . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of BoC-L-isoleucine amide was determined using Density Functional Theory (DFT) with B3LYP / 6-31+G (d,p) basic set in the Gaussian 09w program . The most stable and lowest energy conformer of the molecules is presented .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

BoC-L-isoleucine amide is a white fine crystalline powder . It has a boiling point of 375ºC at 760 mmHg and a density of 1.028 g/cm3 .

Future Directions

The future directions of BoC-L-isoleucine amide research could involve the synthesis of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups . This could potentially lead to the development of new drugs with a wide range of biological activities .

properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLNERXKXKBCJS-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BoC-L-isoleucine amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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